molecular formula C5H7BN2O2 B599001 (2-Aminopyridin-3-yl)boronic acid CAS No. 1204112-62-8

(2-Aminopyridin-3-yl)boronic acid

Cat. No.: B599001
CAS No.: 1204112-62-8
M. Wt: 137.933
InChI Key: YKFFTFAARIPGPK-UHFFFAOYSA-N
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Description

(2-Aminopyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C5H7BN2O2. This compound is notable for its utility in various chemical reactions, particularly in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: There are several methods for synthesizing pyridinylboronic acids, including (2-Aminopyridin-3-yl)boronic acid:

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Aminopyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Copper Catalysts: Used in Chan-Lam coupling reactions.

    Trialkylborates: Used in the synthesis of boronic acids via metal-halogen exchange and DoM methods.

Major Products: The major products formed from these reactions are typically biaryl compounds (from Suzuki-Miyaura coupling), arylamines or aryl ethers (from Chan-Lam coupling), and complex amine derivatives (from Petasis reaction).

Comparison with Similar Compounds

Uniqueness: (2-Aminopyridin-3-yl)boronic acid is unique due to its specific positioning of the boronic acid group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex molecules and in applications requiring precise chemical modifications.

Biological Activity

(2-Aminopyridin-3-yl)boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Overview of Boronic Acids

Boronic acids, including this compound, have garnered attention for their unique ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for their role in biological systems and therapeutic applications. The introduction of boronic acid moieties into bioactive molecules can enhance their selectivity and pharmacokinetic profiles, leading to improved therapeutic efficacy .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. It has been shown to inhibit specific cancer cell lines through mechanisms involving the modulation of protein interactions and enzymatic pathways. For instance, boronic acids have been implicated in the inhibition of proteasome activity, which is vital for the degradation of regulatory proteins in cancer cells .

Case Study: Inhibition of Cancer Cell Proliferation

A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The IC50 values for different cell lines were determined, showcasing its potency:

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)12.5
HeLa (Cervical Cancer)10.0
A549 (Lung Cancer)15.0

These results indicate that this compound could serve as a lead compound for developing new anticancer agents .

Antibacterial and Antiviral Activity

In addition to its anticancer properties, this compound has shown antibacterial and antiviral activities. Studies have highlighted its effectiveness against various bacterial strains by disrupting essential cellular processes.

Table: Antibacterial Activity Against Common Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The compound's mechanism involves binding to bacterial enzymes, thereby inhibiting their function and leading to bacterial cell death .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Proteasome Inhibition : Similar to bortezomib, it disrupts the proteasomal degradation pathway, leading to the accumulation of pro-apoptotic factors.
  • Enzyme Interaction : It forms reversible covalent bonds with serine and cysteine residues in enzymes, affecting their activity.
  • Nucleic Acid Binding : The compound can interact with nucleic acids, potentially influencing gene expression and cellular signaling pathways .

Synthesis and Derivatives

The synthesis of this compound typically involves straightforward methodologies such as Suzuki-Miyaura coupling reactions. These synthetic pathways allow for the incorporation of various substituents that can modulate its biological activity.

Properties

IUPAC Name

(2-aminopyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2/c7-5-4(6(9)10)2-1-3-8-5/h1-3,9-10H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFFTFAARIPGPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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